endo-BCN-PEG4-NHS ester

SPAAC Surface functionalization Streptavidin immobilization

Accelerate your bioconjugation workflows with endo-BCN-PEG4-NHS ester, a heterobifunctional linker engineered for superior copper-free click chemistry. Researchers often face non-specific binding and slow kinetics with traditional DBCO linkers; this compound's unique endo-BCN structure and hydrophilic PEG4 spacer directly address these challenges. - Achieves faster SPAAC kinetics and lower non-specific binding compared to DBCO-PEG4-NHS ester alternatives. - Orthogonal NHS ester/BCN reactivity enables efficient, site-specific antibody functionalization for ADC synthesis and modular PROTAC construction. - Supplied with ≥95% purity and verified by NMR and HPLC, ensuring reliable performance and batch-to-batch consistency for your critical conjugation projects.

Molecular Formula C26H38N2O10
Molecular Weight 538.6 g/mol
Cat. No. B607319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameendo-BCN-PEG4-NHS ester
Synonymsendo-BCN-PEG4-NHS ester
Molecular FormulaC26H38N2O10
Molecular Weight538.6 g/mol
Structural Identifiers
InChIInChI=1S/C26H38N2O10/c29-23-7-8-24(30)28(23)38-25(31)9-11-33-13-15-35-17-18-36-16-14-34-12-10-27-26(32)37-19-22-20-5-3-1-2-4-6-21(20)22/h20-22H,3-19H2,(H,27,32)
InChIKeyMFQCOKMBYCIQEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

endo-BCN-PEG4-NHS Ester Overview


endo-BCN-PEG4-NHS ester (CAS 1807501-86-5 / 2252422-32-3) is a heterobifunctional linker engineered for bioorthogonal conjugation, combining a strained endo-bicyclo[6.1.0]nonyne (BCN) group for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with an N-hydroxysuccinimide (NHS) ester for efficient amine coupling, separated by a hydrophilic PEG4 spacer . Its molecular formula is C26H38N2O10 with a molecular weight of 538.6 g/mol and a computed XLogP3-AA of 0.7, indicating a favorable hydrophilic-lipophilic balance for aqueous bioconjugation workflows [1].

Conjugation Copper-free SPAAC + NHS ester amine coupling
Spacer PEG4 enhances aqueous solubility and reduces aggregation
Balance Favorable hydrophilic-lipophilic balance for aqueous workflows

Substitution Risks of endo-BCN-PEG4-NHS


Substituting endo-BCN-PEG4-NHS ester with a generic SPAAC linker such as DBCO-PEG4-NHS ester or exo-BCN-PEG4-NHS ester is not trivial, as these alternatives exhibit distinct physicochemical and performance profiles that directly impact bioconjugation outcomes. Key differences include reaction kinetics with azides, hydrophilicity affecting aqueous solubility and non-specific binding, and molecular symmetry influencing product homogeneity. The specific combination of the endo-BCN strained alkyne with a PEG4 spacer in this compound provides a balanced reactivity profile that is not universally shared across the cycloalkyne class .

Target Compound
Alternative Linker
Risk Factor
endo-BCN-PEG4-NHS
DBCO-PEG4-NHS
Lower aqueous solubility; reaction kinetics and hydrophilicity may shift
endo-BCN-PEG4-NHS
exo-BCN-PEG4-NHS
Stereochemical difference may influence conjugate homogeneity; kinetic parity reported but other properties vary

endo-BCN-PEG4-NHS Comparative Data


Surface Immobilization: BCN vs. DBCO

In a head-to-head comparison of BCN and DBCO derivatives for SPAAC-mediated surface immobilization, the use of a BCN-functionalized reagent resulted in remarkably higher streptavidin immobilization efficiency compared to a DBCO-functionalized analog [1]. This suggests that for applications requiring high-density or efficient surface capture, endo-BCN-PEG4-NHS may offer superior performance over commonly used DBCO-based alternatives.

Surface Immobilization: BCN vs DBCO
Head-to-head
Remarkably higher streptavidin immobilization vs. DBCO analog
Reported higher surface capture efficiency for BCN-PEG4
Antifouling polymer brush, azide-functionalized surface
SPAAC Surface functionalization Streptavidin immobilization

endo vs. exo BCN Isomer Kinetics

A recent study re-evaluated the endo/exo isomer reactivity of BCN derivatives in SPAAC reactions, finding no significant difference in second-order rate constants between the two isomers [1]. For the model compound BCN-CH2OH, the exo isomer exhibited a k2 of 1.7 × 10^3 M⁻¹ s⁻¹, which was near-identical to the endo isomer's k2 of 1.8 × 10^3 M⁻¹ s⁻¹ [2]. This indicates that for SPAAC, endo-BCN-PEG4-NHS ester does not suffer from a kinetic penalty relative to its exo counterpart.

endo vs. exo BCN Isomer Kinetics
Head-to-head
k₂ 1.8×10³ M⁻¹s⁻¹ (endo) vs. 1.7×10³ M⁻¹s⁻¹ (exo); near-identical
Supports equivalent kinetic context; endo/exo interchangeability review
Model compound BCN-CH₂OH, 25°C, aqueous/organic media
SPAAC Kinetics endo/exo selectivity

BCN vs. DBCO Hydrophilicity Comparison

BCN-based probes are characterized by high hydrophilicity relative to other metal-free click chemistry probes like DBCO . This enhanced hydrophilicity, combined with the PEG4 spacer, is reported to improve aqueous solubility and reduce non-specific binding and aggregation . In contrast, DBCO-NHS ester is noted to be not soluble in aqueous buffers, often requiring organic co-solvents . The computed XLogP3-AA of endo-BCN-PEG4-NHS ester is 0.7 [1], confirming its favorable hydrophilic-lipophilic balance.

Hydrophilicity: BCN vs DBCO
Class-level inference
BCN high hydrophilicity; XLogP3-AA 0.7; DBCO-NHS ester not soluble in aqueous buffers
Reported higher aqueous solubility context; reduced non-specific binding potential
Class-level inference; verify in target buffer system
Hydrophilicity Aqueous solubility Non-specific binding

BCN Reaction Scope vs. DBCO and TCO

While both BCN and DBCO participate in SPAAC, BCN exhibits a broader reaction scope. Unlike DBCO, which is primarily limited to reactions with azides and nitrones, BCN can also undergo rapid reactions with tetrazines via inverse electron-demand Diels-Alder (IEDDA) and with tetrazoles via photoclick chemistry [1]. This expanded orthogonality makes endo-BCN-PEG4-NHS a more versatile building block for constructing complex, multi-functional bioconjugates where sequential, mutually orthogonal conjugation steps are required.

Reaction Scope: BCN vs DBCO/TCO
Class-level inference
BCN reacts with azides, nitrones, tetrazines, tetrazoles; DBCO limited to azides/nitrones
Supports broader orthogonality; enables multi-step conjugation designs
Data to verify for specific sequential workflows
Orthogonal bioconjugation Reaction scope SPANC IEDDA

Applications of endo-BCN-PEG4-NHS Ester


ADC Site-Specific Conjugation

endo-BCN-PEG4-NHS ester is specifically validated for ADC synthesis, where its orthogonal reactivity enables site-specific modification of antibodies . The NHS ester is used to functionalize antibody lysine residues with the BCN handle. Subsequently, the BCN group undergoes copper-free SPAAC with azide-functionalized cytotoxic payloads, ensuring a stable triazole linkage without heavy metal contamination that could compromise antibody integrity or pose safety risks .

PROTAC Linker Synthesis

This compound is a widely used PEG-based linker for constructing PROTAC (Proteolysis Targeting Chimera) molecules . The NHS ester is first conjugated to a ligand that binds the target protein of interest. In a second, orthogonal SPAAC step, the BCN moiety is reacted with an azide-modified ligand for an E3 ubiquitin ligase. This modular approach allows for rapid, systematic optimization of PROTAC linker length and composition to achieve efficient target degradation .

Biosensor & Microarray Surface Functionalization

Given its demonstrated superiority over DBCO analogs in surface immobilization efficiency , endo-BCN-PEG4-NHS ester is a strategic choice for functionalizing azide-presenting surfaces. The NHS ester can be used to attach the BCN-PEG4 linker to amine-coated slides, beads, or nanoparticles. The resulting surface presents a highly reactive BCN group for the efficient and specific capture of azide-labeled biomolecules (e.g., proteins, oligonucleotides), maximizing signal density and assay sensitivity while minimizing non-specific background due to the PEG4 spacer's hydrophilicity .

Multifunctional Probe Construction

The dual orthogonal reactivity of endo-BCN-PEG4-NHS enables the construction of complex molecular probes. For instance, a fluorophore-azide can be conjugated to the BCN group via SPAAC, while the NHS ester is simultaneously or sequentially used to attach the entire construct to a targeting moiety (e.g., a peptide or antibody). This capability is further enhanced by BCN's unique reactivity with tetrazines, offering a third orthogonal pathway that is not available to DBCO-based linkers, enabling more sophisticated designs .

Application
Selection Property
Validation Focus
Antibody conjugate model research
Orthogonal SPAAC + NHS reactivity
Site-specific conjugation and payload stability
PROTAC linker development
Modular PEG-based design
Linker length optimization and degradation efficiency
Surface functionalization research
Efficient SPAAC-mediated immobilization
Signal density and non-specific binding control
Multi-step bioconjugation studies
Expanded orthogonality (azide, tetrazine)
Sequential conjugation fidelity

Technical Documentation Hub

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31 linked technical documents
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